1-Boc-4-(4-氨基-2-三氟甲基苯基)哌嗪

描述

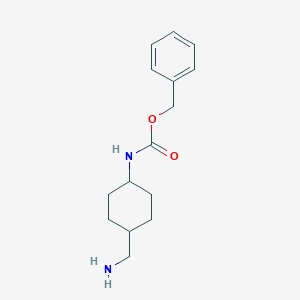

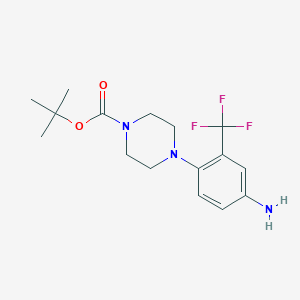

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, also known as 4-(4-AMINO-2-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, is a chemical compound with the molecular formula C16H22F3N3O2 . It is used in various chemical reactions and has several applications in the field of chemistry .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, has been a subject of research in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

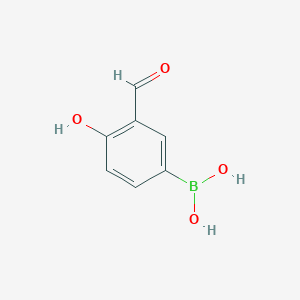

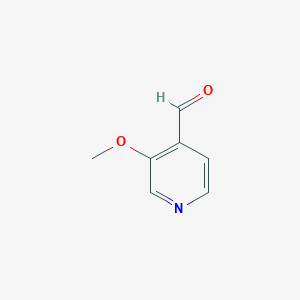

The molecular structure of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine is characterized by a piperazine ring substituted with a tert-butyl carboxylate group and a 4-amino-2-trifluoromethylphenyl group . The molecular weight of this compound is 345.36 g/mol .

Physical And Chemical Properties Analysis

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine has a molecular weight of 345.36 g/mol . Its density is 1.252±0.06 g/cm3 at 20 ºC 760 Torr, and its boiling point is predicted to be 446.5±45.0 °C .

科学研究应用

药物发现

该化合物是一种通用的材料,用于科学研究,特别是在药物发现领域。哌嗪是该化合物的一个关键成分,是药物发现中最常见的第三个氮杂环化合物 。它广泛存在于具有抗焦虑、抗病毒、心脏保护、抗癌和抗抑郁特性的多种药理剂中 .

合成畅销药

哌嗪是几种畅销药的关键成分,例如伊马替尼(也称为格列卫)和西地那非,以伟哥出售 。哌嗪中额外的氮的存在允许在六元环的远端位置调节 3D 几何形状,这在吗啉或哌啶中不容易实现 .

C–H 官能化

哌嗪环碳原子的 C–H 官能化取得了重大进展 。该过程涉及用官能团替换附着在分子中碳原子的氢原子 .

光氧化还原化学

该化合物可以参与光氧化还原化学,这是化学的一个分支,涉及由光诱发的化学反应 。在这些反应中,光激发的实体可以向底物转移或从底物转移电子,从而改变两者之间的氧化态 .

杂环化学

哌嗪是该化合物的一部分,是一种六元杂环。杂环化合物广泛用于药物化学和制药,占 FDA 批准药物的 75% 以上 .

改善药理和药代动力学特征

哌嗪中的氮原子位点充当氢键供体/受体,从而调节与受体的相互作用,并增加水溶性和生物利用度 。这有助于改善含有哌嗪的候选药物的药理和药代动力学特征

作用机制

Target of Action:

The primary target of this compound is the GABA receptor . Specifically, it acts as a GABA receptor agonist . GABA (γ-aminobutyric acid) is an inhibitory neurotransmitter in the central nervous system. By binding directly and selectively to muscle membrane GABA receptors, 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine causes hyperpolarization of nerve endings. This results in flaccid paralysis of the worm or parasite it targets .

属性

IUPAC Name |

tert-butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3N3O2/c1-15(2,3)24-14(23)22-8-6-21(7-9-22)13-5-4-11(20)10-12(13)16(17,18)19/h4-5,10H,6-9,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQPVPBYELLURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592465 | |

| Record name | tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193902-87-3 | |

| Record name | tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193902-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。